molecular formula C13H20N2O3S B1526604 4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 942185-02-6

4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1526604
CAS No.: 942185-02-6
M. Wt: 284.38 g/mol
InChI Key: PUEICTJQJXTYCT-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (CAS 942185-02-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring core, a tert-butyloxycarbonyl (Boc) protecting group, and a thiazole heterocycle, making it a versatile intermediate for the synthesis of more complex molecules . The Boc protecting group is particularly valuable as it facilitates easy purification and can be selectively removed under mild acidic conditions to reveal a secondary amine for further functionalization. While direct applications for this specific hydroxy-substituted analog are not extensively detailed in public literature, its close structural relative, tert-Butyl 4-(thiazol-2-yl)piperidine-1-carboxylate, is a recognized intermediate in pharmaceutical research . Furthermore, piperidine and thiazole derivatives are well-established scaffolds in the development of bioactive compounds. Scientific patents indicate that structurally related molecules, which incorporate similar piperidine-thiazole motifs, are investigated for potential therapeutic applications in central nervous system disorders, such as Parkinson's disease, and as antagonists for adenosine receptors . Researchers may utilize this specific compound as a key synthetic precursor in developing novel small molecules for various biological targets. Product Specifications: • CAS Number: 942185-02-6 • Molecular Formula: C13H20N2O3S • Molecular Weight: 284.37 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(1,3-thiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-12(2,3)18-11(16)15-7-4-13(17,5-8-15)10-14-6-9-19-10/h6,9,17H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEICTJQJXTYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162819
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-thiazolyl)-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942185-02-6
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-thiazolyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942185-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-thiazolyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (CAS No. 942185-02-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H20N2O3S
  • Molecular Weight : 284.37 g/mol
  • Purity : Typically ≥ 98% .

The biological activity of 4-Hydroxy-4-(thiazol-2-yl)piperidine derivatives can be attributed to their structural characteristics, which allow them to interact with various biological targets. The thiazole ring is known for its role in enhancing the pharmacological profile of compounds by improving their binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole-containing compounds. For instance, derivatives similar to 4-Hydroxy-4-(thiazol-2-yl)piperidine have shown activity against viruses such as Herpes Simplex Virus (HSV) and tobacco mosaic virus (TMV). These compounds exhibit mechanisms that include inhibition of viral replication and interference with viral entry into host cells .

Antibacterial Properties

Compounds with thiazole moieties have demonstrated antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Preliminary data suggest that 4-Hydroxy-4-(thiazol-2-yl)piperidine derivatives could be effective against resistant strains of bacteria .

Anti-inflammatory Effects

Inflammation-related diseases are another area where thiazole derivatives have shown promise. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease .

Study on Antiviral Activity

A study conducted by Bernardino et al. demonstrated that thiazole-containing compounds exhibited significant antiviral effects, particularly against HSV. The research indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as therapeutic agents for viral infections .

Antibacterial Evaluation

In another study, researchers evaluated the antibacterial activity of various thiazole derivatives, including those similar to 4-Hydroxy-4-(thiazol-2-yl)piperidine. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing bioactivity .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen/Condition Mechanism Study Reference
AntiviralHSVInhibition of viral replication
AntibacterialGram-positive/negative bacteriaDisruption of cell wall synthesis
Anti-inflammatoryInflammatory diseasesModulation of inflammatory pathways

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. The thiazole ring in 4-hydroxy-4-(thiazol-2-yl)piperidine enhances its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics. Studies have demonstrated that compounds with similar structures have shown effectiveness against various strains of bacteria, including resistant strains .

1.2 Neuropharmacological Applications
The piperidine moiety is known for its role in neuropharmacology. Compounds like 4-hydroxy-4-(thiazol-2-yl)piperidine have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with neurotransmitter systems suggests it could modulate cognitive functions and memory processes .

1.3 Anti-inflammatory Properties
In vitro studies have shown that this compound can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This makes it a candidate for further research into therapies for chronic inflammatory conditions, such as arthritis and inflammatory bowel disease .

Agrochemicals

2.1 Pesticidal Activity
The thiazole ring structure is often associated with fungicidal properties. Research indicates that 4-hydroxy-4-(thiazol-2-yl)piperidine can serve as a lead compound in the development of new fungicides. Its efficacy against various fungal pathogens affecting crops could provide an environmentally friendly alternative to traditional pesticides .

2.2 Plant Growth Regulation
There is emerging evidence that compounds containing piperidine derivatives can influence plant growth and development. This compound may be explored for its potential use as a plant growth regulator, promoting better yield and resistance to environmental stressors .

Materials Science

3.1 Polymer Chemistry
The unique structure of 4-hydroxy-4-(thiazol-2-yl)piperidine allows it to be utilized in polymer chemistry as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

3.2 Nanotechnology
Recent studies have explored the use of this compound in the synthesis of nanoparticles for drug delivery systems. The ability of the compound to form stable complexes with various drugs could lead to advancements in targeted drug delivery methods, improving therapeutic efficacy while minimizing side effects .

Data Summary Table

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Neuropharmacological ApplicationsPotential treatment for neurodegenerative diseases
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
AgrochemicalsPesticidal ActivityPotential lead compound for new fungicides
Plant Growth RegulationMay enhance crop yield and stress resistance
Materials SciencePolymer ChemistryImproves mechanical strength and thermal stability
NanotechnologyEnhances drug delivery systems

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares key structural features and properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (Target) 942185-02-6 C₁₃H₂₀N₂O₃S 284.37 Thiazole ring, hydroxyl group High cost; limited hazard data
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 406235-16-3 C₁₈H₂₃NO₄ 317.38 Methoxycarbonyl-phenyl, dihydro-pyridine Lachrymator; irritant
4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Not provided C₁₇H₂₂N₂O₃S 334.43 Benzooxazolylsulfanyl group Larger molar mass; sulfur-based reactivity
tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate 236406-37-4 C₁₄H₂₅NO₃ 255.35 Allyl, hydroxymethyl groups Allyl group enables click chemistry

Key Observations :

  • Thiazole vs. Benzooxazole : The target compound’s thiazole ring (N,S-heterocycle) contrasts with the benzooxazolylsulfanyl group in ’s analog, which introduces additional aromaticity and sulfanyl reactivity .
  • Substituent Reactivity : The allyl and hydroxymethyl groups in ’s compound enable versatile functionalization (e.g., radical or nucleophilic reactions), unlike the target’s hydroxyl-thiazole system .
  • Safety Profile : The methoxycarbonyl-phenyl analog () is explicitly hazardous (lachrymator), whereas the target compound lacks detailed hazard data, suggesting milder handling requirements .

Pricing and Commercial Availability

  • Target Compound : Priced at €1,092/g (1g scale), significantly higher than simpler analogs like 2-(3-methoxyphenyl)pyrrolidine (€112/g) .
  • Analog in : No pricing data available, but its specialized substituents suggest moderate-to-high cost.
  • Analog in : Smaller molecular weight and simpler synthesis (allylation) likely reduce cost compared to the target.

Preparation Methods

Esterification of Isonipecotic Acid

The synthesis begins with isonipecotic acid , a commercially available and inexpensive starting material. The acid is converted to its methyl ester to facilitate subsequent transformations.

  • Reagents and Conditions : Thionyl chloride (SOCl2) in methanol at -10 °C, stirred for 20 hours
  • Yield : Approximately 94%
  • Monitoring : TLC using DCM/MeOH (1:5) solvent system and ninhydrin staining; IR absorption at 1734 cm⁻¹ confirms ester formation
  • Reference : Alfaro-Lopez et al., 1999
Step Starting Material Reagents Conditions Product Yield (%)
1 Isonipecotic acid SOCl2, MeOH -10 °C, 20 h Methyl isonipecotate 94

Protection of Amine Functionality

The free amine of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions.

  • Reagents and Conditions : Di-tert-butyl dicarbonate, triethylamine, 1:1 dioxane-water, 0 °C
  • Yield : High, typically quantitative under optimized conditions
  • Notes : Protection is necessary before reduction steps as Boc groups are stable under basic and neutral conditions but labile under acidic conditions
Step Starting Material Reagents Conditions Product Yield (%)
2 Methyl isonipecotate (Boc)2O, Et3N 0 °C, 15 min N-(tert-butylcarbonyl)-methyl ester Quantitative

Selective Reduction of Ester to Alcohol

The methyl ester is selectively reduced to the primary alcohol using lithium aluminum hydride (LiAlH4).

  • Reagents and Conditions : LiAlH4 in tetrahydrofuran (THF), 0 °C under nitrogen atmosphere, 30 min
  • Workup : Quenching with hydrated sodium sulfate (Na2SO4·10H2O)
  • Yield : High, typically above 85%
  • Product : 4-(Hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester
Step Starting Material Reagents Conditions Product Yield (%)
3 N-(tert-butylcarbonyl)-methyl ester LiAlH4, THF 0 °C, 30 min 4-(Hydroxymethyl)piperidine-Boc ester >85

Oxidation to Aldehyde (Swern Oxidation)

The primary alcohol is oxidized to the corresponding aldehyde using Swern oxidation.

  • Reagents and Conditions : Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM), -50 to -55 °C
  • Yield : Moderate to high, depending on strict temperature control
  • Notes : The aldehyde intermediate is crucial for the subsequent thiazole ring formation
Step Starting Material Reagents Conditions Product Yield (%)
4 4-(Hydroxymethyl)piperidine-Boc ester Oxalyl chloride, DMSO, Et3N, DCM -50 to -55 °C, 1 h 4-Formyl-piperidine-Boc ester 70-85

Thiazole Ring Formation via Cyclization

The key step involves cyclization of the aldehyde with an α-L-cysteine ethyl ester hydrochloride to form the thiazole ring.

  • Reagents and Conditions : α-L-cysteine ethyl ester hydrochloride, triethylamine, toluene, 0 °C to room temperature, 30 min to 3 h
  • Oxidation : Manganese dioxide (MnO2) oxidation to aromatize the thiazole ring, room temperature, 2 h
  • Yield : Moderate, typically 60-75%
  • Significance : This step constructs the 1,3-thiazole heterocycle essential for biological activity
Step Starting Material Reagents Conditions Product Yield (%)
5 4-Formyl-piperidine-Boc ester H-L-Cys-OEt·HCl, Et3N, toluene 0 °C to RT, 30 min - 3 h Thiazolidine intermediate 70-80
6 Thiazolidine intermediate MnO2 RT, 2 h 4-(4’-ethoxycarbonyl-thiazol-2’-yl)-piperidine-Boc ester 60-75

Summary Table of Preparation Steps

Step Transformation Reagents/Conditions Yield (%) Key Notes
1 Esterification of isonipecotic acid SOCl2, MeOH, -10 °C, 20 h 94 Formation of methyl ester
2 Amine protection (Boc) (Boc)2O, Et3N, 0 °C Quantitative Protects amine for subsequent steps
3 Reduction of ester to alcohol LiAlH4, THF, 0 °C >85 Selective reduction to primary alcohol
4 Oxidation to aldehyde Oxalyl chloride, DMSO, Et3N, DCM, -50 °C 70-85 Swern oxidation to aldehyde
5 Thiazole ring formation (cyclization) α-L-cysteine ethyl ester, Et3N, toluene, 0 °C 70-80 Formation of thiazolidine intermediate
6 Aromatization of thiazole MnO2, RT 60-75 Oxidation to aromatic thiazole ring

Research Findings and Optimization Notes

  • Earlier synthetic attempts reported low yields and instability of intermediates, particularly during amine protection and thiazole ring formation stages.
  • The use of di-tert-butyl dicarbonate for amine protection after esterification improves stability and yield.
  • Swern oxidation is preferred for aldehyde formation due to mild conditions and good selectivity.
  • The cyclization of α-L-cysteine ester with aldehyde under controlled temperature and subsequent MnO2 oxidation reliably produces the thiazole ring with acceptable yields.
  • The overall sequence benefits from careful temperature control and purification steps such as flash chromatography to isolate pure intermediates.
  • The final compound’s structure and purity are confirmed by NMR (1H and 13C), HRMS, and chromatographic techniques.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Activation of intermediates under nitrogen at 0°C using solvents like dimethylformamide (DMF) .
  • Step 2 : Functionalization of the piperidine ring with thiazole moieties via nucleophilic substitution or coupling reactions .
  • Step 3 : Protection/deprotection strategies for the tert-butyl ester group, often requiring pH and temperature control (e.g., 0–20°C for ammonia-mediated reactions) .
    Optimization : Yield improvements are achieved through continuous flow reactors, catalyst screening (e.g., tert-butyl hydroperoxide for oxidation), and solvent selection (e.g., acetonitrile for polar intermediates) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

Key techniques include:

Method Purpose Example Data
NMR Spectroscopy Confirms piperidine ring substitution and thiazole integration1^1H/13^{13}C peaks for tert-butyl (δ ~1.4 ppm) and hydroxy groups
Mass Spectrometry (MS) Validates molecular weight and fragmentation patternsm/z 231 [M+1]+^+ for intermediates
Chromatography Assesses purity (>95%) via HPLC or GC; critical for removing byproductsRetention time alignment with standards

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its antimicrobial and anticancer potential?

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains; cytotoxicity assays (e.g., MTT) on cancer cell lines .
  • Target identification : Screen for interactions with enzymes/receptors (e.g., kinases or microbial efflux pumps) via SPR (Surface Plasmon Resonance) or fluorescence polarization .
  • Mechanistic studies : Employ RNA sequencing or proteomics to identify pathways affected by the thiazole-piperidine scaffold .

Q. What experimental challenges arise in optimizing the tert-butyl ester group for downstream derivatization, and how can they be mitigated?

  • Challenge 1 : Hydrolysis of the tert-butyl group under acidic/basic conditions can lead to undesired byproducts.
    Solution : Use mild deprotection agents (e.g., TFA in dichloromethane) and monitor reaction progress via TLC .
  • Challenge 2 : Steric hindrance from the tert-butyl group limits further functionalization.
    Solution : Introduce temporary protecting groups (e.g., benzyloxycarbonyl) or employ microwave-assisted synthesis to enhance reactivity .

Q. How should researchers address contradictions in reported biological activity data for structurally similar piperidine-thiazole derivatives?

  • Data validation : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent solvent controls) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., thiazole vs. benzoxazole) on target binding using molecular docking .
  • Meta-analysis : Aggregate data from multiple sources to identify trends in potency or selectivity .

Q. What methodologies are recommended for studying the compound’s stability under varying storage and reaction conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • Degradation profiling : Use LC-MS to identify breakdown products (e.g., tert-butyl cleavage or thiazole ring oxidation) .
  • Recommendations : Store at –20°C under inert gas (argon) to prevent hydrolysis/oxidation .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADME prediction : Use tools like SwissADME to optimize logP (lipophilicity) and aqueous solubility by modifying the thiazole or hydroxy groups .
  • Docking simulations : Map interactions with target proteins (e.g., EGFR or CYP450 enzymes) to prioritize derivatives with higher binding affinity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester
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4-Hydroxy-4-(thiazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester

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